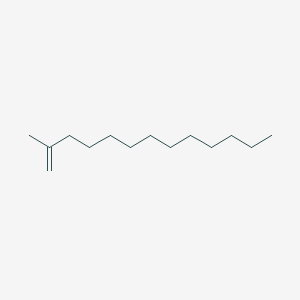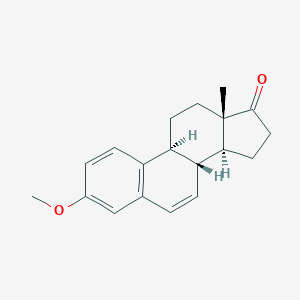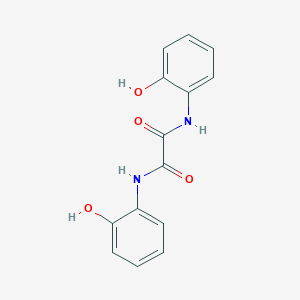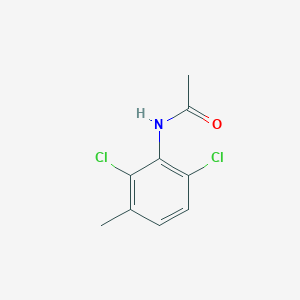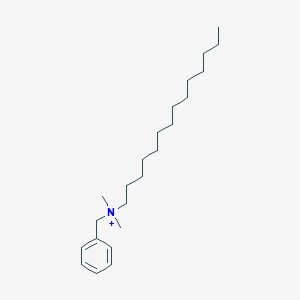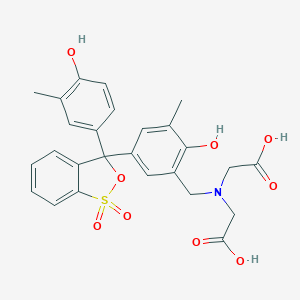
Semixylenol orange
Vue d'ensemble
Description
Semixylenol Orange, often abbreviated as SXO, is a metallochromic indicator of the sulfonphthalein nitrilodiacetate type. It is known for its ability to form complexes with various metal ions, including zirconium and zinc, which makes it a valuable reagent in analytical chemistry for the detection and quantification of these metals .
Synthesis Analysis
SXO is synthesized through a Mannich condensation reaction involving o-Cresol Red, iminodiacetic acid, and formaldehyde. This reaction yields SXO with an approximate 30% yield after a 10-hour batch procedure. The crude SXO product can be further purified using high-pressure liquid chromatography (HPLC), utilizing perchloric acid-acetone mixtures as the mobile phase and C(18)-bonded silica as the stationary phase .
Molecular Structure Analysis
The molecular structure of SXO is similar to that of Xylenol Orange (XO) but differs in the number of sulfonate groups present. The structure allows SXO to form complexes with metal ions, which can be analyzed spectrophotometrically. The absorption spectra of SXO and its complexes change with pH, which is useful for determining the formation constants of these complexes .
Chemical Reactions Analysis
SXO forms several complexes with metal ions, such as a 1:1 complex with Zn(II) and various complexes with zirconium(IV), including a 1:1 complex in 2M perchloric acid and a polymeric zirconium complex in 1M perchloric acid. The complexes exhibit different absorption maxima and molar absorptivities, which are essential for their spectrophotometric determination .
Physical and Chemical Properties Analysis
The physical and chemical properties of SXO are characterized by its basicity and the formation constants of its metal complexes. The acid formation constants and molar absorptivities of SXO can be determined by titration with sodium hydroxide and by measuring the absorption spectra over a wide pH range. The effect of ionic strength on the activity of SXO can also be studied. The purity of commercial SXO can be assessed by absorption spectroscopy, and the ionic structure of SXO can be compared with related compounds like Cresol Red and iminodiacetic acid .
SXO's ability to form complexes with metal ions is central to its use as a sensitive analytical reagent, particularly for the determination of zirconium. The average molar absorptivity of the SXO-zirconium complex is notably high, which contributes to the sensitivity of SXO as a reagent . The formation constants of zinc(II) complexes with SXO have been determined potentiometrically and spectrophotometrically, revealing the existence of multiple complex species in aqueous solution .
Applications De Recherche Scientifique
Application 2: Preparative Thin-Layer Chromatography
- Summary of the Application: A procedure has been proposed to obtain pure Semi-Xylenol Orange (SXO) and Xylenol Orange (XO) from a synthetic mixture using preparative thin-layer chromatography .
- Methods of Application: The procedure involves the development of a cellulose layer approximately 2 mm thick with a composite solvent, 55–60 ml of 1-butanol saturated with 25% aqueous acetic acid-0.6–0.8 ml of 28% aqueous ammonia .
- Results or Outcomes: The procedure forms two discrete zones of different pH values on the layer. The zones favor a sharp separation of polybasic Brønsted acids with structures similar to those of SXO and XO. SXO and XO are in the protonated forms corresponding to the pH values of the given zones .
Application 3: Metal Titrations
- Summary of the Application: Xylenol Orange, a compound similar to Semixylenol Orange, is commonly used as a tetrasodium salt as an indicator for metal titrations . It appears red in the titrand and becomes yellow once it reaches its endpoint .
- Methods of Application: The titration process involves adding a known solution of a reagent (the titrant) to a solution containing the analyte until the reaction between the two is complete. The point at which this occurs is called the endpoint and is often indicated by a color change .
- Results or Outcomes: The amount of titrant required to reach the endpoint allows for the quantification of the analyte present in the original solution .
Application 4: Testing and Analysis of Metal Ions
- Summary of the Application: Semixylenol Orange is a metallochromic indicator known for its ability to form complexes with various metal ions, including zirconium and zinc . This makes it a valuable reagent in analytical chemistry for the testing and analysis of these metals .
- Methods of Application: The testing and analysis process typically involves adding Semixylenol Orange to a solution containing the metal ions. The resulting complex can then be analyzed using various techniques, such as spectrophotometry .
- Results or Outcomes: The formation of the complex changes the absorption spectra of Semixylenol Orange, which can be used to determine the concentration of the metal ions in the solution .
Application 5: Fluorescence Studies
- Summary of the Application: Xylenol Orange, a compound similar to Semixylenol Orange, is known to be fluorescent . This property can be used in various fluorescence studies, such as investigating the behavior of molecules and ions in solution .
- Methods of Application: The fluorescence of Xylenol Orange can be studied using a fluorescence spectrometer. The compound is excited at specific wavelengths, and the resulting emission is measured .
- Results or Outcomes: The fluorescence properties of Xylenol Orange can provide valuable information about the environment of the molecule, such as the presence of other molecules or ions. It has excitation maximums of 440 & 570 nm and an emission maximum of 610 nm .
Application 6: Complex Formation with Various Metal Ions
- Summary of the Application: Semixylenol Orange is known for its ability to form complexes with various metal ions, including zirconium and zinc . This makes it a valuable reagent in analytical chemistry for the detection and quantification of these metals .
- Methods of Application: The testing and analysis process typically involves adding Semixylenol Orange to a solution containing the metal ions. The resulting complex can then be analyzed using various techniques, such as spectrophotometry .
- Results or Outcomes: The formation of the complex changes the absorption spectra of Semixylenol Orange, which can be used to determine the concentration of the metal ions in the solution .
Safety And Hazards
For safety and hazards information related to Semixylenol orange, it is recommended to refer to its Safety Data Sheet (SDS) .
Relevant Papers One of the relevant papers on Semixylenol orange is titled “Semixylenol Orange. A Sensitive Reagent for Zirconium” which discusses its use as a sensitive reagent for Zirconium .
Propriétés
IUPAC Name |
2-[carboxymethyl-[[2-hydroxy-5-[3-(4-hydroxy-3-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-3-methylphenyl]methyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO9S/c1-15-9-18(7-8-21(15)28)26(20-5-3-4-6-22(20)37(34,35)36-26)19-10-16(2)25(33)17(11-19)12-27(13-23(29)30)14-24(31)32/h3-11,28,33H,12-14H2,1-2H3,(H,29,30)(H,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGODTFKKGYRAQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)CN(CC(=O)O)CC(=O)O)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C=C4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20941002 | |
| Record name | 2,2'-[({2-Hydroxy-5-[3-(4-hydroxy-3-methylphenyl)-1,1-dioxo-1,3-dihydro-2,1lambda~6~-benzoxathiol-3-yl]-3-methylphenyl}methyl)azanediyl]diacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20941002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
527.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Semixylenol orange | |
CAS RN |
19329-67-0 | |
| Record name | Semi-xylenol orange | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019329670 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2'-[({2-Hydroxy-5-[3-(4-hydroxy-3-methylphenyl)-1,1-dioxo-1,3-dihydro-2,1lambda~6~-benzoxathiol-3-yl]-3-methylphenyl}methyl)azanediyl]diacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20941002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



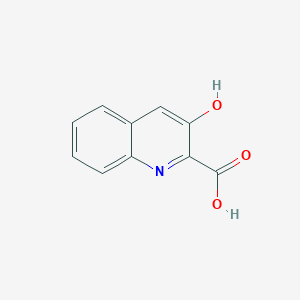
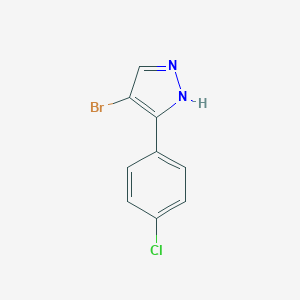
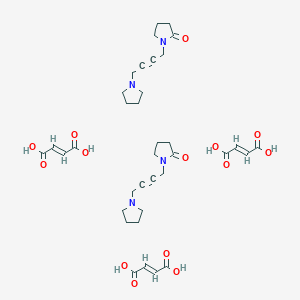
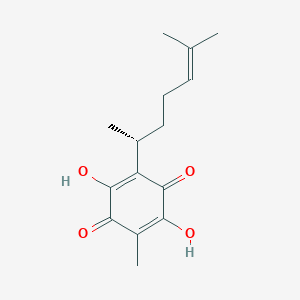
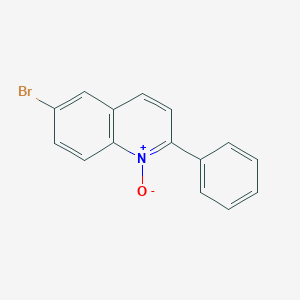

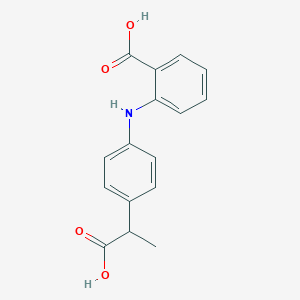
![Dimethyl 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diyldiacetate](/img/structure/B97898.png)
![(3E)-3-[(3-tert-butyl-4-hydroxy-5-methylphenyl)methylidene]-2-benzofuran-1-one](/img/structure/B97900.png)
